molecular formula C6H12O3 B6226668 (2S,3S)-3-hydroxy-2-methylpentanoic acid CAS No. 131897-89-7

(2S,3S)-3-hydroxy-2-methylpentanoic acid

Cat. No.: B6226668
CAS No.: 131897-89-7
M. Wt: 132.2
InChI Key:
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Description

(2S,3S)-3-Hydroxy-2-methylpentanoic acid is a chiral organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the Michael addition reaction of a chiral glycine equivalent with allyl crotonate can yield the desired compound with high diastereoselectivity . Another method involves the enantioselective reduction of a suitable precursor, such as a keto acid, using chiral reducing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-keto-2-methylpentanoic acid.

    Reduction: Formation of 3-hydroxy-2-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S,3S)-3-Hydroxy-2-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

    (2S,3R)-3-Hydroxy-2-methylpentanoic acid: Differing only in the stereochemistry at the 3-position.

    (2S,3S)-3-Hydroxy-2-methylbutanoic acid: Similar structure but with a shorter carbon chain.

    (2S,3S)-3-Hydroxy-2-methylhexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness: (2S,3S)-3-Hydroxy-2-methylpentanoic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds .

Properties

CAS No.

131897-89-7

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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